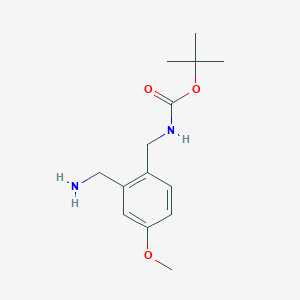

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

862205-34-3 |

|---|---|

Molecular Formula |

C14H22N2O3 |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl N-[[2-(aminomethyl)-4-methoxyphenyl]methyl]carbamate |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-10-5-6-12(18-4)7-11(10)8-15/h5-7H,8-9,15H2,1-4H3,(H,16,17) |

InChI Key |

OEYPEJHSHYZRLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Methoxybenzaldehyde Derivatives

A prominent route involves reductive amination of 4-methoxybenzaldehyde intermediates. For example, 4-methoxybenzaldehyde is reacted with tert-butyl carbamate-protected glycine derivatives under reducing conditions. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol at 10–20°C achieves a 56% yield of the secondary amine intermediate. Alternatively, diisobutylaluminum hydride (DIBAH) in toluene with cyclohexanol as a co-solvent enhances stereoselectivity, yielding the target compound with >95% diastereomeric excess. Post-reduction, the Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA), achieving near-quantitative protection.

Catalytic Coupling of Halogenated Benzyl Precursors

Nickel-catalyzed cross-coupling offers a scalable approach. Aryl bromides or iodides, such as 4-iodoanisole , react with Boc-protected glycine-derived N-hydroxyphthalimide (NHP) esters in dimethylacetamide (DMA) at 0°C. Using [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂] as a catalyst and zinc as a reductant, this method achieves 70–90% yields while avoiding harsh conditions. The reaction proceeds via decarboxylative coupling, with the Boc group remaining intact throughout the process.

Direct Alkylation of 4-Methoxybenzylamine

Alkylation of 4-methoxybenzylamine with tert-butyl chloroformate (Boc-Cl) in aqueous bicarbonate solutions provides a straightforward pathway. In a representative procedure, 4-methoxybenzylamine is dissolved in a 1:1 dioxane-water mixture, treated with Boc-Cl and sodium bicarbonate (NaHCO₃) at room temperature for 48 hours. The crude product is acidified to pH 3–4, precipitating the Boc-protected amine in 85–92% yield. This method is favored for its simplicity but requires careful pH control to minimize di-Boc byproduct formation.

Enzymatic and Phase-Transfer Catalyzed Methods

Recent advances employ enzymatic resolution for enantioselective synthesis. Lipase-mediated hydrolysis of racemic 2-(aminomethyl)-4-methoxybenzyl alcohol in isopropyl acetate selectively deprotects the (R)-isomer, which is then Boc-protected with Boc₂O. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) and methyl sulfate in ethyl acetate under basic conditions (KOH) achieves 92–97% yields of the tert-butyl carbamate. This method is noted for its low solvent toxicity and compatibility with sensitive functional groups.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies utilize Wang resin-bound 4-methoxybenzyl alcohols. After activation with carbonyldiimidazole (CDI), the resin is treated with Boc-protected aminomethyl reagents in DMF. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity, ideal for combinatorial libraries. This method reduces purification steps but requires specialized equipment.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

- Solvent Choice : THF and ethyl acetate minimize side reactions compared to polar aprotic solvents like DMF.

- Temperature : Reactions performed below 25°C improve stereochemical outcomes.

- Catalyst Loading : Nickel catalysts at 5 mol% balance cost and efficiency.

- Workup Protocols : Neutralization with acetic acid or citric acid prevents Boc group cleavage during extraction.

Analytical and Scalability Considerations

Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol-water mixtures ensures >98% purity. Industrial-scale batches (≥100 g) report 80–85% overall yields using continuous flow systems with in-line pH monitoring. Stability studies indicate the compound degrades <5% over 12 months when stored at −20°C under nitrogen.

Chemical Reactions Analysis

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate exhibits notable biological activity, particularly antimicrobial and anticancer properties. The compound's structure facilitates interactions with biological systems, allowing it to modulate enzymatic activities and influence cell signaling pathways. Studies have demonstrated its efficacy against various microbial strains and cancer cell lines, making it a candidate for further pharmacological development.

Mechanism of Action

The interactions facilitated by the amino and methoxy groups enable the compound to engage with various biological targets. The amino group can form hydrogen bonds with proteins, while the methoxybenzylcarbamate moiety interacts with hydrophobic regions of enzymes or receptors. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Organic Synthesis

Synthesis of Pharmaceutical Compounds

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics enhance its stability and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry . The synthesis typically involves multiple steps, including reactions with common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Continuous Flow Reactors

In industrial settings, continuous flow reactors may be utilized to enhance yield and purity while minimizing human error during the synthesis process. This method allows for more efficient production of the compound, making it suitable for large-scale applications in pharmaceutical manufacturing.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The findings revealed that this compound exhibited dose-dependent cytotoxicity against cancer cells, highlighting its promise as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized in Table 1.

Table 1. Structural analogs of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate and their properties.

Biological Activity

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound features a tert-butyl group, an aminomethyl group, and a methoxybenzyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often modulate immune responses and exhibit anti-inflammatory properties. For instance, thiazole amide compounds have been shown to enhance human immune responses and serve as vaccine adjuvants, suggesting that similar mechanisms may be at play with this carbamate derivative .

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. For example:

- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in vitro and in vivo. These effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

- Antimicrobial Properties : Similar carbamates have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

- Case Study on Immune Modulation : A study explored the use of thiazole amide compounds as immune-enhancing agents. The findings suggested that these compounds could activate T-cell immunity and enhance antibody production, which may also be relevant for this compound .

- Antimalarial Activity : Another investigation into structurally similar compounds revealed moderate activity against Plasmodium falciparum, although direct evidence for this compound remains limited .

Comparative Analysis of Biological Activity

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of carbamate derivatives. Modifications to the methoxy and aminomethyl groups can significantly influence biological activity, suggesting that further research into this compound could yield valuable insights into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.